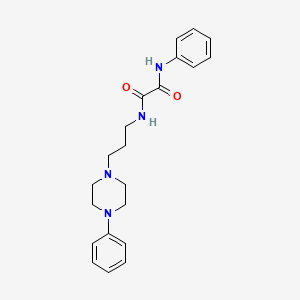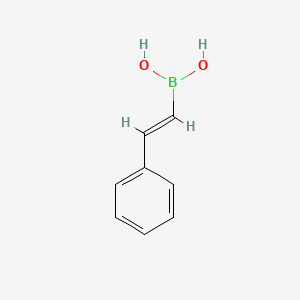![molecular formula C7H7N3O2 B2502196 4H-furo[3,2-b]pyrrole-5-carbohydrazide CAS No. 91206-29-0](/img/structure/B2502196.png)
4H-furo[3,2-b]pyrrole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-furo[3,2-b]pyrrole-5-carbohydrazide is a compound that has been synthesized and studied in various research contexts. It is a derivative of the furo[3,2-b]pyrrole scaffold, which is an important isostere for the indole structure, where the benzene ring is replaced by a furan ring. This compound and its derivatives have been explored for their potential in creating diverse chemical libraries and for their reactivity in forming various heterocyclic derivatives .
Synthesis Analysis
The synthesis of 4H-furo[3,2-b]pyrrole-5-carbohydrazide derivatives has been reported through different synthetic routes. One approach involves the Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate, leading to various intermediates that can be further transformed into the desired carbohydrazide . Another method includes the reaction of substituted furo[3,2-b]pyrrole-5-carboxhydrazides with different aldehydes in the presence of an acid catalyst to form carboxhydrazides, which are then used as ligands for synthesizing metal complexes .
Molecular Structure Analysis
The molecular structure of 4H-furo[3,2-b]pyrrole-5-carbohydrazide and its derivatives is characterized by the presence of a furo[3,2-b]pyrrole core, which is a fused heterocyclic system. The carbohydrazide functionality adds to the reactivity of the compound, allowing for further chemical transformations. The structures of the synthesized compounds are typically confirmed by spectroscopic methods and, in some cases, by X-ray crystallography .
Chemical Reactions Analysis
4H-furo[3,2-b]pyrrole-5-carbohydrazide derivatives participate in various chemical reactions, leading to the formation of new heterocyclic compounds. For instance, they can react with aldehydes to form derivatives with potential biological activity . Additionally, they can be used as intermediates in the synthesis of metal complexes, which may have interesting chemical and physical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4H-furo[3,2-b]pyrrole-5-carbohydrazide derivatives are influenced by the furo[3,2-b]pyrrole scaffold and the substituents attached to it. These properties are essential for the potential application of these compounds in medicinal chemistry and materials science. For example, the tetra-substituted derivatives synthesized from furaldehyde show the potential for creating large libraries, which is significant for drug discovery efforts . The reactivity of these compounds towards the formation of metal complexes also suggests potential applications in catalysis and materials science .
Wissenschaftliche Forschungsanwendungen
SYNTHESIS OF DERIVATIVES
4H-furo[3,2-b]pyrrole-5-carbohydrazide has been a focal compound in the synthesis of various derivatives, demonstrating its role in the creation of complex chemical structures. For instance, it served as a starting point in a two-step synthesis of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, leading to the formation of derivatives through reactions such as Vilsmeier-Haack and hydrazinolysis. Notably, this compound also facilitated the synthesis of pyrazole derivatives, showcasing its versatility and importance in synthetic chemistry (Zemanová & Gašparová, 2013).
MICROWAVE-ASSISTED SYNTHESIS
4H-furo[3,2-b]pyrrole-5-carbohydrazide has also been utilized in microwave-assisted synthetic processes. The compound's reactions under both classical and microwave conditions have been explored, indicating the efficiency of microwave irradiation in shortening reaction times and enhancing yields. This is particularly evident in the synthesis of substituted hydrazones, where the use of microwave irradiation proved beneficial (Gašparová, Lácová, & Krutošíková, 2005).
ANTIBACTERIAL ACTIVITY
Furthermore, derivatives synthesized from 4H-furo[3,2-b]pyrrole-5-carbohydrazide have demonstrated antibacterial properties. For example, furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine derivatives showed effectiveness against bacteria, highlighting the compound's potential in contributing to antibacterial agents (Zemanov et al., 2017).
Eigenschaften
IUPAC Name |
4H-furo[3,2-b]pyrrole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-10-7(11)5-3-6-4(9-5)1-2-12-6/h1-3,9H,8H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJBRDAETPSJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1NC(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-furo[3,2-b]pyrrole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2502118.png)
![2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2502119.png)
![3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2502120.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2502124.png)

![1H-Thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B2502126.png)
![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)


![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2502134.png)